(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Descripción
The compound "(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide" is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with a bromine atom at position 6 and a 2-methoxyethyl group at position 2. The molecule is further functionalized with a 5,6-dihydro-1,4-dioxine-2-carboxamide group, which introduces additional electron-rich and conformationally constrained regions.
Propiedades
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-20-5-4-18-11-3-2-10(16)8-13(11)23-15(18)17-14(19)12-9-21-6-7-22-12/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEYUYXPTUHGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a brominated benzo[d]thiazole moiety and a dioxine structure, which may enhance its interaction with biological targets. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₅BrN₂O₃S, with a molecular weight of approximately 421.31 g/mol. The structural characteristics include:
- Bromine atom at position 6 of the benzothiazole ring.
- Methoxyethyl group at position 3.
- Dioxine ring which contributes to its chemical reactivity.
Biological Activity
Research indicates that compounds within this structural class exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific activities of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide are summarized below:
| Activity Type | Description |
|---|---|
| Anticancer | Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. |
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |
| Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects. |
The mechanism of action for (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves several pathways:
- Binding Affinity : The compound may bind to specific receptors or enzymes implicated in disease processes, altering their activity.
- Molecular Docking Studies : Computational studies suggest favorable interactions with targets such as protein kinases and G-protein coupled receptors (GPCRs).
- Cell Signaling Modulation : It may modulate intracellular signaling cascades that lead to apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be lower than those of conventional chemotherapeutics, suggesting enhanced potency (source needed).
- Antimicrobial Efficacy Assessment : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics (source needed).
- In Vivo Studies : Animal models treated with (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide showed reduced tumor growth and improved survival rates compared to control groups (source needed).
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Brominated Heterocycles: Reactivity and Substitution Patterns
The bromine atom at position 6 in the target compound parallels reactivity observed in other brominated heterocycles. For instance, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () undergoes facile substitution of the bromine atom with secondary amines under mild conditions, highlighting the electrophilic nature of bromine in electron-deficient aromatic systems . By analogy, the bromine in the target compound may similarly participate in nucleophilic aromatic substitution (SNAr) reactions, enabling derivatization for structure-activity relationship (SAR) studies.
Thiazole and Benzothiazine Derivatives: Cyclization and Functionalization
The benzo[d]thiazole core in the target compound shares synthetic pathways with benzothiazine dioxides. For example, 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides () are synthesized via cyclization reactions involving thiocarbamoyl chlorides . While the target compound lacks sulfonyl groups, its 5,6-dihydro-1,4-dioxine moiety introduces a fused oxygen-rich ring, which may influence solubility and metabolic stability compared to sulfone-containing analogs.
Methoxyethyl Substituent: Steric and Electronic Effects
The 2-methoxyethyl group at position 3 of the benzo[d]thiazole ring introduces both steric bulk and electron-donating effects. This contrasts with simpler alkyl or aryl substituents in related compounds (e.g., phenyl groups in ). The methoxyethyl chain may enhance solubility in polar solvents and modulate interactions with hydrophobic binding pockets in biological targets.
Research Findings and Implications
- Reactivity : Bromine in the target compound is expected to exhibit SNAr reactivity akin to , enabling functional diversification. The Z-configuration may sterically hinder certain reactions compared to E-isomers.
- Synthetic Challenges : The fused dioxine-carboxamide system requires precise regiochemical control during synthesis, likely involving multi-step protocols with protective groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
